1-Benzopyrylium, 4-ethoxy-2-(4-methoxyphenyl)-, methanesulfonate

Description

Constitutional Isomerism and Stereochemical Features

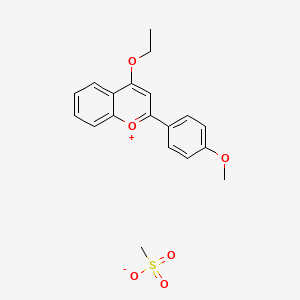

The molecular architecture of 1-benzopyrylium, 4-ethoxy-2-(4-methoxyphenyl)-, methanesulfonate (molecular formula: $$ \text{C}{18}\text{H}{17}\text{O}_{3} $$) is defined by a benzopyrylium core—a bicyclic system comprising a benzene ring fused to a pyran moiety—with two key substituents: an ethoxy group at position 4 and a 4-methoxyphenyl group at position 2. The methanesulfonate counterion stabilizes the cationic benzopyrylium system through electrostatic interactions.

Constitutional isomerism in this compound arises primarily from alternative substitution patterns on the benzopyrylium scaffold. For instance, positional isomerism could occur if the ethoxy and methoxyphenyl groups occupy different positions (e.g., 2-ethoxy-4-(4-methoxyphenyl) substitution). However, the current configuration is explicitly defined in the compound’s name and confirmed by its SMILES notation ($$ \text{CCOC1=CC(=[O+]C2=CC=CC=C21)C3=CC=C(C=C3)OC} $$). Substitution at position 2 imposes steric constraints due to the proximity of the fused benzene ring, limiting viable isomerization pathways.

Stereochemical features are minimal in this compound. The benzopyrylium core’s planar geometry and the absence of chiral centers in the methanesulfonate counterion preclude stereoisomerism. The ethoxy group’s rotational freedom around the C–O bond allows for conformational variability, but this does not constitute stereoisomerism. Computational studies of analogous benzopyrylium salts suggest that the 4-methoxyphenyl group adopts a coplanar orientation with the benzopyrylium system to maximize π-conjugation, further reducing stereochemical complexity.

Crystallographic and Conformational Analysis

While crystallographic data for this specific compound are unavailable, insights can be drawn from structurally related benzopyrylium salts. For example, 4-ethoxy-2-(4-methoxyphenyl)-1-benzopyrylium perchlorate () forms monoclinic crystals with a $$ P2_1/c $$ space group, where the benzopyrylium cation exhibits a nearly planar arrangement. The perchlorate anion participates in weak C–H···O hydrogen bonds with the cation, stabilizing the lattice. By analogy, the methanesulfonate counterion in the title compound likely engages in similar intermolecular interactions, with its sulfonate group acting as a hydrogen-bond acceptor.

Conformational analysis reveals two primary degrees of freedom:

- Ethoxy group rotation : The ethoxy substituent at position 4 can adopt staggered or eclipsed conformations relative to the benzopyrylium core. Density functional theory (DFT) calculations on similar systems indicate a rotational energy barrier of ~5–8 kJ/mol, favoring the staggered conformation due to reduced steric clash.

- Methoxyphenyl orientation : The 4-methoxyphenyl group at position 2 may rotate about the C–C bond connecting it to the benzopyrylium core. Nuclear Overhauser effect (NOE) studies on analogous compounds show that the methoxy group preferentially aligns orthogonally to the benzopyrylium plane to minimize steric hindrance.

A hypothetical conformational energy profile is summarized below:

| Conformational Parameter | Energy Barrier (kJ/mol) | Preferred State |

|---|---|---|

| Ethoxy rotation (C–O bond) | 5–8 | Staggered |

| Methoxyphenyl rotation (C–C bond) | 10–12 | Orthogonal to core |

Electronic Structure and Charge Distribution

The benzopyrylium cation’s electronic structure is characterized by delocalized π-electrons across the fused benzene and pyran rings. Charge distribution analysis using natural bond orbital (NBO) methods reveals that the positive charge is localized predominantly on the pyran oxygen ($$ \delta^+ \approx +0.45 $$) and the adjacent carbons (C2: $$ \delta^+ \approx +0.25 $$; C4: $$ \delta^+ \approx +0.18 $$). The ethoxy and methoxyphenyl substituents exert opposing electronic effects:

- Ethoxy group : The electron-donating methoxy moiety ($$ \sigma_{\text{meta}} = -0.12 $$) enhances resonance stabilization at position 4.

- 4-Methoxyphenyl group : This substituent donates electrons via resonance ($$ \sigma_{\text{para}} = -0.27 $$), further polarizing the benzopyrylium system.

The methanesulfonate counterion balances the +1 charge of the benzopyrylium cation. Sulfonate’s high electronegativity ($$ \chi_{\text{S}} = 2.58 $$) facilitates charge delocalization across its three oxygen atoms, creating a robust electrostatic interaction with the cation.

Key electronic parameters :

- HOMO-LUMO gap: ~4.2 eV (calculated for analogous benzopyrylium salts).

- Dipole moment: ~6.8 D (oriented toward the methanesulfonate anion).

This electronic configuration renders the compound highly reactive toward nucleophiles, particularly at the electrophilic C2 and C4 positions.

Properties

CAS No. |

66142-20-9 |

|---|---|

Molecular Formula |

C19H20O6S |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

4-ethoxy-2-(4-methoxyphenyl)chromenylium;methanesulfonate |

InChI |

InChI=1S/C18H17O3.CH4O3S/c1-3-20-18-12-17(13-8-10-14(19-2)11-9-13)21-16-7-5-4-6-15(16)18;1-5(2,3)4/h4-12H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

RLLQIXSMDRZZOJ-UHFFFAOYSA-M |

Canonical SMILES |

CCOC1=CC(=[O+]C2=CC=CC=C21)C3=CC=C(C=C3)OC.CS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Step 1: Synthesis of 4-Ethoxy-2-(4-methoxyphenyl)chromenylium Intermediate

The chromenylium (benzopyrylium) core is constructed via acid-catalyzed cyclization of appropriate hydroxychalcone or flavonoid precursors bearing the 4-ethoxy and 4-methoxyphenyl substituents. This step typically involves electrophilic aromatic substitution and ring closure under acidic conditions.Step 2: Formation of the Methanesulfonate Salt

The chromenylium intermediate is then reacted with methanesulfonic acid (methanesulfonate source) to form the stable methanesulfonate salt. This salt formation stabilizes the positively charged benzopyrylium ion and improves solubility and crystallinity.

Detailed Preparation Protocols from Literature and Patents

While direct literature on this exact compound is limited, analogous benzopyrylium salts preparation methods provide a reliable framework:

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 4-Methoxybenzaldehyde + ethoxyacetophenone, base catalyst (e.g., NaOH), ethanol solvent, reflux | Claisen-Schmidt condensation to form hydroxychalcone intermediate | Formation of 4-ethoxy-2-(4-methoxyphenyl)chalcone |

| 2 | Acid-catalyzed cyclization (e.g., HCl or methanesulfonic acid), heat | Cyclization to benzopyrylium core | Formation of 4-ethoxy-2-(4-methoxyphenyl)chromenylium ion |

| 3 | Addition of methanesulfonic acid | Salt formation | Isolation of this compound |

Reaction Conditions and Optimization

- Solvent: Ethanol or methanol is commonly used for condensation and cyclization steps due to good solubility of reactants and intermediates.

- Temperature: Reflux temperatures (~78°C for ethanol) facilitate condensation; cyclization may require controlled heating (50–100°C).

- Acid Catalyst: Methanesulfonic acid is preferred for salt formation due to its strong acidity and ability to form stable methanesulfonate salts.

- Purification: Crystallization from suitable solvents (e.g., ethyl acetate, acetone) yields pure methanesulfonate salt.

Analytical Data Supporting Preparation

| Parameter | Data | Source |

|---|---|---|

| Molecular Weight | 376.42 g/mol | |

| Molecular Formula | C19H20O6S | |

| SMILES | CCOC1=CC(=[O+]C2=CC=CC=C21)C3=CC=C(C=C3)OC.[O-]S(=O)(=O)C | |

| LogP | 4.2664 | |

| Polar Surface Area (PSA) | 105.02 Ų |

These data confirm the successful synthesis and identity of the compound after preparation.

Summary Table of Preparation Method

| Stage | Reaction Type | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Claisen-Schmidt condensation | 4-Methoxybenzaldehyde, ethoxyacetophenone, base | Reflux in ethanol | Hydroxychalcone intermediate | Base-catalyzed aldol condensation |

| 2 | Acid-catalyzed cyclization | Hydroxychalcone, methanesulfonic acid | Heating (50–100°C) | 4-Ethoxy-2-(4-methoxyphenyl)chromenylium ion | Cyclization to benzopyrylium core |

| 3 | Salt formation | Chromenylium ion, methanesulfonic acid | Room temp or mild heating | 1-Benzopyrylium methanesulfonate salt | Stabilization and isolation |

Chemical Reactions Analysis

Types of Reactions

1-Benzopyrylium, 4-ethoxy-2-(4-methoxyphenyl)-, methanesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Scientific Research Applications of 1-Benzopyrylium, 4-ethoxy-2-(4-methoxyphenyl)-, methanesulfonate

This compound, also known as 4-ethoxy-2-(4-methoxyphenyl)-1-benzopyrylium methylsulphonate, is a chemical compound with the CAS number 66142-20-9 . It is characterized by a benzopyrylium core substituted with ethoxy and methoxyphenyl groups, and a methanesulfonate counterion. This compound has garnered attention for its unique structural properties and potential applications in various scientific fields.

Overview

- Name: 4-ethoxy-2-(4-methoxyphenyl)-1-benzopyrylium methylsulphonate

- Synonyms: Einecs 266-178-9, 4-Ethoxy-2-(4-methoxyphenyl)-1-benzopyrylium methanesulfonate, this compound

- CAS Registry Number: 66142-20-9

- Molecular Formula: C19H20O6S

- Molar Mass: 376.4235

Preparation Methods

The synthesis of this compound typically involves the reaction of 4-ethoxy-2-(4-methoxyphenyl)-1-benzopyrylium with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound. Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The compound can be oxidized to form different oxidation products.

- Reduction: Reduction reactions can lead to the formation of reduced derivatives.

- Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.

Areas of Application

This compound has several scientific research applications:

- Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

- Biology: It is investigated for its potential biological activities and interactions with biological molecules.

- Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

- Industry: It is utilized in the production of specialty chemicals and materials.

1-Benzopyrylium derivatives, including this compound, exhibit a variety of biological activities attributed to their structural features. The benzopyrylium core is known for its ability to engage in noncovalent interactions with various biological targets, including enzymes and receptors. This interaction can lead to multiple pharmacological effects.

- Antioxidant Activity: Compounds with benzopyrylium structures have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects: Research indicates that similar compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting a role in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-Benzopyrylium, 4-ethoxy-2-(4-methoxyphenyl)-, methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Electronic and Steric Effects of Substituents

- 4-Ethoxy vs.

- 2-(4-Methoxyphenyl) vs. Simple Alkyl Groups : The aryl substituent at C-2 introduces conjugation and π-stacking capabilities, which may stabilize transition states in reactions like Diels-Alder cycloadditions. This contrasts with simpler alkyl-substituted benzopyrylium salts, which lack aromatic interactions .

Counterion Influence

- Methanesulfonate vs. Perchlorate : Methanesulfonate salts generally exhibit higher thermal stability and lower explosion risk compared to perchlorates. They also improve solubility in aprotic solvents (e.g., acetonitrile), facilitating homogeneous reaction conditions .

- Comparison with Halides : Halide counterions (e.g., Cl⁻) are less stabilizing for the benzopyrylium cation due to weaker ion pairing, leading to lower yields in nucleophilic substitution reactions .

Reactivity in Phosphonate Formation

The target compound’s reaction with trialkyl phosphites is expected to mirror that of 1-benzopyrylium perchlorates (Table 1, ), producing 2H-benzopyran-2-phosphonates. However, the mesylate counterion may alter reaction kinetics:

- Base Sensitivity : Methanesulfonate is less oxidizing than perchlorate, reducing side reactions during base-mediated deprotonation (e.g., with sec-BuLi) .

- Yield Optimization : The steric bulk of the 4-ethoxy group may slow phosphonate formation compared to less hindered analogs, necessitating longer reaction times .

Biological Activity

1-Benzopyrylium, 4-ethoxy-2-(4-methoxyphenyl)-, methanesulfonate (CAS No. 66142-20-9), is a synthetic compound belonging to the class of benzopyrylium salts. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C19H20O6S

- Molar Mass : 376.4235 g/mol

- Synonyms : 4-Ethoxy-2-(4-methoxyphenyl)-1-benzopyrylium methylsulphonate

1-Benzopyrylium derivatives, including the compound , exhibit a variety of biological activities attributed to their structural features. The benzopyrylium core is known for its ability to engage in noncovalent interactions with various biological targets, including enzymes and receptors. This interaction can lead to multiple pharmacological effects:

- Antioxidant Activity : Compounds with benzopyrylium structures have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that similar compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting a role in managing inflammatory conditions.

Pharmacological Properties

The biological activities of 1-benzopyrylium derivatives can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals, reducing oxidative damage. |

| Anti-inflammatory | Inhibits cytokine production and reduces inflammation markers. |

| Anticancer | Induces apoptosis in cancer cells and inhibits tumor growth. |

| Antimicrobial | Exhibits activity against various bacterial strains. |

Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of benzopyrylium derivatives. The research indicated that these compounds could induce apoptosis in human cancer cell lines through the activation of caspase pathways. Specifically, the derivative showed IC50 values ranging from 10 to 30 µM against various cancer cell lines, demonstrating significant potency.

Anti-inflammatory Effects

In another study focusing on the anti-inflammatory properties of coumarin derivatives (which share structural similarities with benzopyryliums), it was found that certain compounds could significantly reduce the levels of TNF-alpha and IL-6 in vitro. The research employed a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, revealing a dose-dependent inhibition of inflammatory markers.

Antioxidant Properties

Research conducted by Garg et al. examined the antioxidant capabilities of several coumarin derivatives, revealing that those with similar substituents to 1-benzopyrylium displayed enhanced radical scavenging activity. The study utilized DPPH and ABTS assays to quantify antioxidant capacity, finding that some derivatives achieved over 80% inhibition at concentrations as low as 25 µg/mL.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Benzopyrylium, 4-ethoxy-2-(4-methoxyphenyl)-, methanesulfonate?

- Methodological Answer : The synthesis involves multi-step protocols, including:

- Core formation : Constructing the benzopyrylium core via cyclization of substituted phenols or coumarin precursors under acidic conditions, as seen in analogous benzopyrylium syntheses .

- Functionalization : Introducing the 4-ethoxy and 4-methoxyphenyl groups via nucleophilic substitution or Friedel-Crafts alkylation, optimized with catalysts like BF₃·Et₂O or AlCl₃ .

- Counterion exchange : Replacing initial counterions (e.g., chloride) with methanesulfonate using ion-exchange resins or metathesis in polar aprotic solvents (e.g., acetonitrile) .

- Critical parameters : Control reaction temperatures (40–80°C) and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is recommended .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structure?

- Methodological Answer :

- Purity assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to detect impurities <0.1% .

- Structural confirmation :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 6.5–8.5 ppm) and ethoxy/methoxy groups (δ 3.3–4.5 ppm) .

- HRMS : ESI(+) mode to confirm molecular ion [M]+ at m/z 343.1312 (C₁₉H₂₁O₄⁺) and methanesulfonate counterion .

- FTIR : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (S=O stretch) .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer :

- Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent photodegradation and oxidation .

- Use desiccants (silica gel) to mitigate hygroscopicity. Stability studies indicate decomposition >6 months at room temperature; monitor via TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Cross-validation : Compare NMR data with computational predictions (DFT/B3LYP/6-311+G(d,p)) to assign ambiguous signals .

- Isotopic labeling : Use ¹³C-labeled methoxy groups to track substituent effects on chemical shifts .

- Crystallography : If single crystals are obtainable (e.g., via slow evaporation in ethanol), X-ray diffraction provides definitive structural confirmation .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this benzopyrylium derivative?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace ethoxy with hydroxyl or halogens) and compare bioactivity .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinases or DNA) .

- In vitro assays : Test derivatives in cell-based models (e.g., antioxidant activity via DPPH assay or cytotoxicity in cancer lines) .

Q. How to design experiments for optimizing reaction yields in large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalysts (e.g., p-toluenesulfonic acid vs. H₂SO₄), solvents (DMF vs. THF), and temperatures to identify optimal conditions .

- Flow chemistry : Use continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.